molecular formula C14H8ClF7N2O B3040711 1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-phenylpyrazole CAS No. 231947-18-5

1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-phenylpyrazole

Cat. No.: B3040711
CAS No.: 231947-18-5
M. Wt: 388.67 g/mol
InChI Key: JMOOZLCLDFNQRB-UHFFFAOYSA-N
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Description

1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-phenylpyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with acetyl, chloro, heptafluoropropyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-phenylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the acetyl group: Acetylation of the pyrazole ring can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Phenylation: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate phenylboronic acid or phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-phenylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-phenylpyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-4-chloro-3-fluoro-7-azaindole: Shares similar structural features but differs in the presence of a fluorine atom and an azaindole ring.

    4-Chloro-3-nitroacetophenone: Contains a chloro and nitro group but lacks the pyrazole ring and heptafluoropropyl group.

Uniqueness

1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-phenylpyrazole is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the heptafluoropropyl group, in particular, contributes to its high stability and potential for diverse applications.

Properties

IUPAC Name

1-[4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF7N2O/c1-7(25)24-10(8-5-3-2-4-6-8)9(15)11(23-24)12(16,17)13(18,19)14(20,21)22/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOOZLCLDFNQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=C(C(=N1)C(C(C(F)(F)F)(F)F)(F)F)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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